Product packaging for Meliatoxin A2(Cat. No.:CAS No. 87617-82-1)

Meliatoxin A2

Cat. No.: B12792964
CAS No.: 87617-82-1
M. Wt: 644.7 g/mol
InChI Key: RYOHUDAYJZTZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meliatoxin A2 (CAS 87617-82-1) is a cytotoxic tetranortriterpenoid of the limonoid class, identified as a primary toxic principle of the Chinaberry tree (Melia azedarach) . This compound, with the molecular formula C₃₄H₄₄O₁₂ and a molecular weight of 644.706 g/mol, is part of a group of related toxins including Meliatoxins A1, B1, and B2 . Research focuses on its role in plant toxicity, particularly in veterinary science for understanding spontaneous poisoning in animals that ingest the plant's fruit . The toxin acts as both a neurotoxin and an enterotoxin, with studies suggesting its mechanism may involve initial stimulation of autonomic ganglia followed by a persistent depolarization and ganglionic blockade, effects somewhat analogous to nicotine alkaloids . Ingestion in animal models leads to clinical signs including vomiting, diarrhea (often bloody), colic, excitement, depression, ataxia, seizures, and can be fatal due to respiratory arrest . Investigation of this compound provides critical insights into the pathophysiology of plant-induced toxicosis and serves as a reference standard in toxicological research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44O12 B12792964 Meliatoxin A2 CAS No. 87617-82-1

Properties

CAS No.

87617-82-1

Molecular Formula

C34H44O12

Molecular Weight

644.7 g/mol

IUPAC Name

[20,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] 2-methylpropanoate

InChI

InChI=1S/C34H44O12/c1-15(2)28(40)45-29-31(6)21-11-22(38)32(7)25(33(21,14-42-29)26(39)24(43-16(3)35)27(31)44-17(4)36)20(37)12-30(5)19(18-8-9-41-13-18)10-23-34(30,32)46-23/h8-9,13,15,19,21-27,29,38-39H,10-12,14H2,1-7H3

InChI Key

RYOHUDAYJZTZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC5(C46C(O6)CC5C7=COC=C7)C)C)O)C

Origin of Product

United States

Combinatorial Biosynthesis:once the Key Enzymes of the Pathway Are Characterized, They Can Be Used in Combinatorial Approaches to Generate Novel Limonoid Structures. by Expressing Different Combinations of Modifying Enzymes from Various Limonoid Pathways, It May Be Possible to Create New Molecules with Enhanced or Novel Biological Activities.nih.gov

Insecticidal and Antifeedant Bioactivity

The insecticidal and antifeedant properties of compounds derived from Melia azedarach are well-documented, with this compound being identified as a contributor to this bioactivity. nih.govresearchgate.net These effects are crucial for the development of botanical insecticides.

Research has specifically highlighted the potent antifeedant effects of this compound against certain lepidopteran pests. In laboratory bioassays, this compound demonstrated significant antifeedant activity against the larvae of the tobacco cutworm, Spodoptera litura, a polyphagous pest that causes substantial damage to a wide range of crops. researchgate.net This activity is notably more pronounced than that of the related compound, Meliatoxin B1, which lacks a specific epoxide group, suggesting the importance of this functional group for its deterrent effect. researchgate.net

While extracts from Melia azedarach have shown efficacy against species of the Epilachna genus (leaf-eating beetles), specific studies isolating and quantifying the direct efficacy of this compound against these coleopteran pests are not extensively detailed in the available literature. researchgate.net

Table 1: Antifeedant Activity of this compound against Spodoptera litura
CompoundTarget PestObserved BioactivityKey Finding
This compoundSpodoptera litura (Tobacco Cutworm)Significant Antifeedant ActivityDemonstrated strong feeding deterrence in laboratory bioassays. researchgate.net
Meliatoxin B1Spodoptera litura (Tobacco Cutworm)Much Less ActiveLacks the ring D epoxide, indicating this feature is important for activity. researchgate.net

Extracts from Melia azedarach, which contain this compound among other limonoids, are recognized for their insect growth regulatory (IGR) activities. nih.gov These extracts have been shown to interfere with crucial life processes in insects, including larval and pupal development, fecundity (reproductive rate), and fertility. researchgate.net For instance, acetone (B3395972) extracts from the fruit have been found to disrupt the development of Agrotis ipsilon (black cutworm) larvae by interfering with multiple metabolic pathways. researchgate.net

While the general extracts demonstrate these IGR effects, literature specifically detailing the isolated impact of this compound on insect growth, development, or reproduction is limited. The observed effects are often attributed to the complex mixture of limonoids present in the plant extract rather than to a single compound.

Many terpenoid compounds isolated from plants are known to be neurotoxic to insects. researchgate.net Insecticides with neurotoxic action can induce oxidative stress and disrupt the insect's antioxidant systems, which represents a potential mechanism of toxicity. als-journal.com The primary modes of action for many neurotoxins involve the inhibition of critical enzymes like acetylcholinesterase or the modulation of ion channel function, which disrupts nerve impulse transmission. nih.govnih.govnih.gov For example, some toxins can alter the function of sodium or calcium channels in nerve cells, leading to paralysis and death. nih.govfrontiersin.org

However, the specific neurotoxic mechanism of this compound has not been clearly elucidated in scientific studies. There is currently a lack of direct evidence to suggest that this compound acts as an acetylcholinesterase inhibitor or that it directly modulates insect ion channels. Therefore, while it is considered a toxic component, its precise molecular target within the insect nervous system remains an area for further investigation.

Antimicrobial Properties

Extracts from Melia azedarach have been utilized in traditional medicine and investigated for their broad-spectrum antimicrobial properties. nih.gov These activities are generally attributed to a variety of phytochemicals present in the plant.

Studies on methanolic leaf extracts of M. azedarach have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The active components identified in these studies are primarily phenolic acids and flavonoids. The proposed mechanisms of action for these extracts include the disruption of bacterial membrane integrity, inhibition of biofilm formation, and the generation of oxidative stress through the production of reactive oxygen species (ROS). nih.gov However, these studies have not identified this compound as being responsible for the observed antibacterial effects. There is no direct scientific evidence to date that attributes antibacterial properties to purified this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline.

The existing research primarily identifies this compound as a toxic tetranortriterpenoid, a class of compounds also known as limonoids, isolated from the plant Melia azedarach researchgate.netnih.gov. While the crude extracts of Melia azedarach and other related limonoids have been investigated for a wide range of biological activities, specific and detailed studies on this compound for the outlined therapeutic properties are not available in the public scientific domain.

Specifically:

Sections 5.3 (Antiviral), 5.4 (Anti-inflammatory), 5.5 (In Vitro Cytotoxicity), and 5.6 (Antioxidant Activity): The current body of research focuses on crude extracts or other specific limonoids from Melia azedarach, but does not attribute these specific activities to this compound. For instance, anti-inflammatory properties, including the modulation of NF-κB and JAK2 pathways, have been described for other limonoids isolated from the plant, but not for this compound nih.gov. Similarly, while extracts show antioxidant and cytotoxic potential, these characteristics have not been specifically delineated for this compound nih.govresearchgate.net.

Section 5.7 (Other Documented Bioactivities): Melia azedarach extracts have been studied for anthelmintic and antipyretic effects researchgate.netnih.govnih.gov. This compound itself has been noted for its potent antifeedant activity against certain insect larvae, a property distinct from the therapeutic activities requested researchgate.net.

Generating content for the requested outline would require fabricating data or incorrectly assigning findings from other compounds to this compound, which would be scientifically inaccurate. Therefore, the article cannot be created while adhering to the strict constraints of the prompt and maintaining factual accuracy.

Structure Activity Relationship Sar Investigations of Meliatoxin A2 and Its Derivatives

Correlation of Specific Structural Motifs with Differential Biological Efficacy

The biological activity of limonoids like Meliatoxin A2 is intrinsically linked to their fundamental structural framework. Limonoids are generally categorized based on their carbon skeleton, such as ring-intact and ring-seco types, which influences their bioactivity. nih.govresearchgate.net

Key structural motifs correlated with the biological efficacy of this compound and related compounds include:

The Limonoid Skeleton: The basic tetranortriterpenoid structure is a prerequisite for the observed biological activities. This compound belongs to the ring-intact group of limonoids. nih.govresearchgate.net

Bridged Acetal (B89532) Fragments: A significant structural feature in many active limonoids isolated from Melia azedarach is a bridged acetal fragment. tandfonline.com Specifically, the 19/29 bridged acetal moiety present in this compound is considered a key contributor to its potent insect antifeedant properties. tandfonline.com

C-Seco Limonoids: In comparative studies, C-seco limonoids, which have an opened C-ring, such as the azadirachtin-type, have been identified as among the most potent antifeedants. tandfonline.com This highlights that significant alterations to the core ring structure can dramatically impact efficacy.

Analysis of the Influence of Functional Groups and Stereochemical Features on Molecular Target Interactions

The specific functional groups and their spatial arrangement (stereochemistry) on the this compound molecule are critical determinants of its interaction with biological targets and, consequently, its potency.

Epoxide Groups: The presence and position of epoxide groups are crucial. A pivotal finding from SAR studies is the importance of the epoxide on Ring D (specifically, the C-14/C-15 epoxide). The tetranortriterpene, this compound, which possesses this feature, exhibits significant antifeedant activity against larvae of Spodoptera litura. researchgate.netresearchgate.net In contrast, Meliatoxin B1, a natural analogue that lacks the ring D epoxide, is considerably less active. researchgate.netresearchgate.net This suggests the epoxide group is essential for high antifeedant activity. Similarly, this C-14/C-15 epoxide structure is also implicated in cytotoxic activity against KB cells. phcogrev.com

Keto Groups: The presence of a C-15 keto structure, as seen in Meliatoxin B1, results in reduced cytotoxicity compared to compounds with the C-14/C-15 epoxide, further emphasizing the critical role of the epoxide. phcogrev.com

Comparative Biological Activity Profiles of this compound versus its Natural and Synthetically Modified Analogues

Comparing the biological activity of this compound with its natural and synthetic analogues provides valuable insights into the structural requirements for activity. The primary biological activity studied in this context is insect antifeedant efficacy.

This compound is part of a group of related compounds isolated from Melia species, including Meliatoxin A1, B1, and B2. researchgate.netresearchgate.net Studies have shown a clear hierarchy of antifeedant potency among different limonoids.

Comparison with Meliatoxin B1: As noted previously, this compound is a significantly more potent antifeedant than Meliatoxin B1. researchgate.netresearchgate.net This difference is attributed to the absence of the ring D epoxide in Meliatoxin B1, providing a clear example of how a single functional group modification dramatically alters biological efficacy.

Comparison with other Limonoids: Research on various limonoids from Melia azedarach and Melia toosendan against insect larvae has established different levels of potency. Meliacarpinins are among the most potent, followed by a group that includes this compound and several trichilins. tandfonline.com this compound demonstrated high antifeedant activity at a concentration of 400 ppm in choice tests with S. litura. epdf.pub Further studies against the beet armyworm, Spodoptera exigua, have provided minimum inhibitory concentrations (MIC) that allow for a quantitative comparison. semanticscholar.orgresearchgate.net

The following table summarizes the comparative antifeedant activity of this compound and some of its natural analogues.

CompoundTarget InsectActivity Metric (MIC)Source(s)
This compound Spodoptera exigua400 µg/mL semanticscholar.org, researchgate.net
Azedarachin C Spodoptera exigua400 µg/mL semanticscholar.org
12-O-Acetylazedarachin A Spodoptera exigua400 µg/mL semanticscholar.org
12-O-Acetylazedarachin B Spodoptera exigua400 µg/mL semanticscholar.org
Trichilin H Spodoptera eridaniaActive at 150-400 ppm tandfonline.com
Toosendanin Spodoptera eridaniaActive at 150-400 ppm tandfonline.com
Meliatoxin B1 Spodoptera lituraMuch less active than this compound researchgate.net, researchgate.net

Chemoenzymatic and Total Synthetic Approaches Towards Meliatoxin A2 and Analogues

Strategic Considerations and Challenges in the Total Synthesis of Complex Limonoid Skeletons

The total synthesis of limonoids like Meliatoxin A2 is a complex undertaking due to their unique structural features. These natural products are derived biosynthetically from tetracyclic triterpenoids through oxidative cleavage and rearrangement, resulting in a densely packed and functionally diverse molecule. nih.govresearchgate.net The successful chemical synthesis of these compounds requires overcoming several key challenges.

A primary difficulty lies in the construction of the intricate polycyclic core, which for many limonoids is a pentacyclic or hexacyclic skeleton featuring fused A/B/C/D-rings and a characteristic furan (B31954) or pyran E-ring. chemrxiv.org The framework of phragmalin-type limonoids, for instance, contains an unusual and difficult-to-access octahydro-1H-2,4-methanoindene core. nih.gov

Furthermore, these skeletons are adorned with a high density of contiguous stereocenters. Ring C-seco limonoids, a related class, can possess seven adjacent stereocenters, including three challenging all-carbon quaternary centers, which demand precise stereocontrol throughout the synthetic sequence. chemrxiv.org The sheer number of functional groups—including enones, esters, ethers, and tetrasubstituted double bonds—packed into a compact structure complicates synthetic planning, often requiring extensive use of protecting groups and careful consideration of functional group compatibility. chemrxiv.org The regio- and stereoselective installation of oxygen-containing functional groups, such as specific hydroxylations, remains a well-established problem in the field. sci-hub.se

To navigate this complexity, synthetic chemists have developed several strategic approaches. One method involves a "relay synthesis," where a natural product is degraded to a key intermediate that is then synthesized independently and used to complete the synthesis, as was successfully applied to azadirachtin. nih.gov Another strategy employs a divergent approach from a common intermediate, allowing for the synthesis of multiple members of a limonoid subfamily. chemrxiv.orgsci-hub.se The use of degraded limonoid skeletons as starting scaffolds for the synthesis of more complex structures has also been proposed as a viable path to access these molecules while avoiding the lengthy sequences often required for total synthesis from simple starting materials. sci-hub.senih.gov Despite these advances, issues of scalability and the development of protecting-group-free syntheses continue to be significant hurdles. researchgate.net

Table 1: Key Challenges in the Total Synthesis of Limonoid Skeletons

Challenge Description Representative Examples Citation
Complex Polycyclic Framework Construction of fused multi-ring systems (e.g., pentacyclic, hexacyclic) and unusual bridged frameworks. Phragmalin-type octahydro-1H-2,4-methanoindene core; Fused A/B/C/D-ring systems. nih.govchemrxiv.org
High Stereocenter Density Control over numerous contiguous stereocenters, including multiple all-carbon quaternary centers. Seven contiguous stereocenters in some ring C-seco limonoids. chemrxiv.org
Dense Functionalization Management of diverse and sensitive functional groups (esters, ethers, enones, epoxides) in close proximity. Co-occurrence of enones, esters, and various ether groups within a compact skeleton. chemrxiv.org
Regio- and Stereoselectivity Achieving selective reactions, such as C-H oxidation, at specific positions on the complex scaffold. Regioselective C8 hydroxylation is a known difficulty in semisynthesis. sci-hub.se
Scalability and Efficiency Developing concise synthetic routes that avoid lengthy protecting-group manipulations and are suitable for producing material quantities. Protecting-group-free synthesis remains a significant challenge. researchgate.net

Design and Execution of Semisynthetic Modifications for Enhanced Bioactivity or Selectivity of this compound

Semisynthesis, the chemical modification of an isolated natural product, provides a powerful avenue for probing structure-activity relationships (SAR) and developing analogues with improved properties. For this compound and related limonoids, such studies are crucial for identifying the structural motifs responsible for their biological effects.

A key structural feature of this compound is the epoxide in its D-ring. Comparative studies have shown that this epoxide is critical for its antifeedant activity. Meliatoxin B1, a closely related compound that lacks this epoxide, is significantly less active, highlighting the importance of this functional group for its biological function. researchgate.net This suggests that the epoxide may be involved in a crucial interaction with a biological target, possibly through covalent modification.

SAR studies on other limonoids from the Melia genus provide further insight into how structural changes can modulate bioactivity. For salannin-type limonoids, the nature of the ester group at the C-1 position significantly influences activity; replacing a methacrylic group with a benzoyl group was found to reduce activity against certain cell lines. nih.gov Conversely, the presence of a cinnamoyl group at C-1 in other analogues appeared to enhance activity. nih.gov Acetylation at the C-3 position has also been shown to decrease the bioactivity of certain salannin-type limonoids. nih.gov These findings demonstrate that even minor modifications to the peripheral functional groups of the limonoid scaffold can lead to substantial changes in biological effect, providing a roadmap for the rational design of more potent or selective analogues.

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Meliatoxins and Related Limonoids

Compound/Analogue Structural Modification Impact on Bioactivity Citation
This compound vs. Meliatoxin B1 Presence of a D-ring epoxide in this compound (absent in B1). The epoxide is critical for significant antifeedant activity. researchgate.net
Salannin-type Limonoids Acetylation at C-3. Reduced bioactivity compared to the 3-O-deacetylated analogue. nih.gov
Salannin-type Limonoids Substitution of a C-1 methacrylic group with a benzoyl group. Reduced activity against HL60 and AZ521 cells. nih.gov
Ohchinin-type Limonoids Presence of a cinnamoyl group at C-1. Enhanced activity against HL60 cells compared to the acetate (B1210297) version. nih.gov

Exploration of Chemoenzymatic Production Methods for this compound and Related Compounds

Chemoenzymatic synthesis, which integrates biological transformations with traditional chemical methods, offers a promising strategy to overcome some of the most difficult challenges in natural product synthesis, such as achieving high regio- and stereoselectivity. While a complete chemoenzymatic synthesis of this compound has not been reported, research into the biosynthesis of related limonoids has identified enzymatic pathways that could be harnessed for production.

Limonoids are biosynthesized from triterpenoid (B12794562) precursors like tirucallane (B1253836) or euphane. nih.gov A critical step in this pathway is the cleavage of the precursor's side chain and the subsequent formation of the characteristic furan ring found in true limonoids like this compound. researchgate.net Recent research has successfully reconstituted an apparent complete biosynthetic pathway for accessing basal limonoid scaffolds in a heterologous host, Nicotiana benthamiana. researchgate.net This work identified a trio of enzymes from Melia azedarach that are collectively responsible for converting a protolimonoid precursor into a true limonoid by executing the side chain cleavage and furan ring construction. researchgate.net

This discovery opens the door to producing complex limonoid cores via fermentation or other biocatalytic methods. Such an approach could provide a scalable and efficient source of advanced intermediates that are difficult to access through total synthesis. These enzymatically produced scaffolds could then be further elaborated using chemical methods to generate this compound or a diverse library of novel analogues for biological screening. This hybrid strategy leverages the unparalleled selectivity of enzymes for key transformations while retaining the flexibility of chemical synthesis for subsequent diversification.

Table 3: Enzymatic Transformations in Limonoid Biosynthesis

Enzyme Type/System Function Relevance to Chemoenzymatic Synthesis Citation
**Trio of Enzymes from *Melia azedarach*** Collectively perform side chain cleavage of a protolimonoid precursor. Enables the heterologous biosynthesis of the core limonoid scaffold. researchgate.net
**Trio of Enzymes from *Melia azedarach*** Catalyze the construction of the furan moiety. Provides a biocatalytic route to the characteristic furan ring of true limonoids. researchgate.net
Heterologous Expression System (N. benthamiana) Serves as a host for producing limonoid scaffolds via the engineered pathway. Offers a potential platform for the scalable, bio-based production of advanced synthetic intermediates. researchgate.net

Advanced Analytical Methodologies for Meliatoxin A2 Research

High-Resolution Mass Spectrometry for Targeted and Untargeted Metabolomics of Meliatoxin A2 in Biological and Environmental Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and specificity. bioanalysis-zone.com It enables the measurement of mass-to-charge ratios with high accuracy, allowing for the determination of elemental compositions and the differentiation of molecules with the same nominal mass. bioanalysis-zone.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are central to both targeted and untargeted studies of this compound. csic.es

In targeted metabolomics , the focus is on the precise detection and quantification of this compound. HRMS instruments, often coupled with liquid chromatography, can selectively monitor for the exact mass of this compound and its characteristic adducts, such as the sodium adduct [M+Na]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by generating specific fragmentation patterns that act as a molecular fingerprint. csic.esnih.gov For instance, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS and subsequent MS/MS analysis have been effectively used to detect this compound in crude plant extracts by identifying its characteristic ions. csic.esresearchgate.net This targeted approach is vital for quality control of botanical preparations and for studying the distribution of the toxin in biological tissues.

In untargeted metabolomics , HRMS is used to generate a comprehensive profile of all detectable metabolites in a biological or environmental sample. This is particularly useful for discovering previously unknown metabolites of this compound or for understanding the broader biochemical impact on an organism exposed to the toxin. By comparing the metabolic fingerprints of control and exposed samples, researchers can identify novel biomarkers and metabolic pathways affected by this compound. The high-resolution data allows for the retrospective analysis of datasets for compounds not initially targeted. csic.es

Ion Type m/z (mass-to-charge ratio) Method of Detection Significance
Sodium Adduct [M+Na]⁺667MALDI-MSUsed to detect this compound and its isomer B2 in crude extracts. researchgate.net
Characteristic Fragment557MALDI-MS/MSA key fragment ion used to confirm the presence of the meliatoxin skeleton. researchgate.net
This table summarizes characteristic ions used in the mass spectrometric identification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Quantification and Mixture Profiling of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the precise measurement of a compound's concentration in a sample without the need for an identical reference standard for the analyte itself. researchgate.netfrontiersin.org Unlike chromatography, NMR signal intensity is directly proportional to the number of atomic nuclei, enabling quantification by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. researchgate.netbipm.org

While no specific studies detailing the application of qNMR for this compound are prevalent, the methodology is highly applicable. The complete and unambiguous ¹³C NMR spectral assignments for this compound have been published, which is a fundamental prerequisite for developing a qNMR method. nih.gov For quantification using ¹H qNMR, the process would involve:

Selection of a Signal: Identifying a well-resolved proton signal in the ¹H NMR spectrum of this compound that does not overlap with signals from the solvent or other components in the matrix.

Use of an Internal Standard: Adding a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample. bipm.org

Data Acquisition: Acquiring the NMR spectrum under specific, validated conditions that ensure full relaxation of all nuclei, which is critical for accurate integration. researchgate.netfrontiersin.org

Quantification: Calculating the concentration of this compound based on the ratio of the integrals of its signal and the internal standard's signal, factoring in their molar masses and the number of protons contributing to each signal. bipm.org

This approach is exceptionally valuable for determining the purity of isolated this compound and for quantifying it directly in complex mixtures, such as crude plant extracts, thereby bypassing extensive sample cleanup. researchgate.net

Advanced Chromatographic Separations (e.g., UHPLC-MS, GC-MS) for Purity Assessment, Isomer Separation, and Quantification

Chromatographic techniques are fundamental to the analysis of this compound, providing the necessary separation from complex matrix components and closely related structural isomers.

Ultra-High Performance Liquid Chromatography (UHPLC-MS) represents the state-of-the-art for the quantification and purity assessment of limonoids like this compound. nih.govmdpi.comfrontiersin.orgnih.gov The use of columns with sub-2-µm particles in UHPLC systems results in significantly higher resolution, sensitivity, and speed compared to conventional HPLC. nih.govmdpi.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides a highly selective and sensitive method for:

Quantification: Accurately measuring the concentration of this compound in various samples, from plant tissues to biological fluids. nih.gov

Purity Assessment: Evaluating the purity of this compound reference standards by detecting and quantifying any impurities.

Isomer Separation: this compound co-exists with other isomers, such as Meliatoxin A1, B1, and B2. researchgate.net Optimized UHPLC methods can chromatographically resolve these isomers before they enter the mass spectrometer, which is crucial since isomers often have identical masses and similar fragmentation patterns, making their distinction by MS alone challenging. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though its application to this compound is limited. GC-MS is highly effective for the analysis of volatile and thermally stable compounds. While it has been used to profile extracts from Melia azedarach, it is generally more suited for smaller molecules. This compound, being a large and complex tetranortriterpenoid, is not sufficiently volatile and is likely to degrade at the high temperatures required for GC analysis. Therefore, UHPLC-MS is the more appropriate and widely used chromatographic technique for this compound research.

Development and Validation of Standardized Analytical Protocols for Research Applications of this compound

The generation of reliable and reproducible data in this compound research hinges on the use of fully developed and validated analytical methods. While a single, universally adopted standard protocol may not exist for this specific research compound, the principles of method validation are well-established and must be applied. nih.govnih.gov The development of a robust protocol, typically using UHPLC-MS/MS, involves the optimization of sample extraction, chromatographic separation, and mass spectrometric detection.

Following development, the method must undergo rigorous validation to ensure it is fit for purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as matrix effects or isomers. mdpi.com

Linearity and Range: Demonstrating a direct proportional relationship between the instrumental response and the concentration of this compound over a specific range. nih.gov

Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov

The validation of such methods ensures the quality and integrity of research findings and is essential for any application requiring accurate quantification, such as toxicology studies or quality control of natural products. researchgate.net

Validation Parameter Typical Acceptance Criteria for a UHPLC-MS/MS Method Purpose
Linearity (R²) > 0.99Ensures a proportional response to concentration.
Accuracy (Recovery) 70-120%Measures how much of the analyte is successfully measured. nih.govnih.gov
Precision (RSD%) < 15-20%Confirms the reproducibility of the method. nih.govnih.gov
Selectivity No significant interfering peaks at the analyte's retention time.Guarantees the detected signal is from the analyte only. mdpi.com
LOQ Lowest concentration meeting accuracy and precision criteria.Defines the lower limit for reliable quantification. nih.gov
This table presents typical performance characteristics evaluated during the validation of an analytical method for a natural toxin.

Future Research Trajectories and Potential Applications in Advanced Biological Systems Research

Continued Elucidation of Novel Specific Molecular Targets and Intracellular Signaling Pathways of Meliatoxin A2

A significant challenge in the study of many natural compounds, including the limonoids, is the precise identification of their molecular targets. nih.govresearchgate.net For this compound, the specific proteins and cellular components with which it directly interacts to exert its effects are not well understood. Future research must prioritize the identification of these novel targets to fully comprehend its mechanism of action. Understanding the mechanistic basis of a compound's neurotoxicity is often hindered by a lack of known molecular targets and the pathways they affect. mdpi.com

Key research objectives should include:

Target Deconvolution: Employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast two-hybrid screening to isolate and identify direct binding partners of this compound within neuronal and other cell types.

Pathway Analysis: Once potential targets are identified, subsequent investigation into the downstream intracellular signaling cascades is crucial. This involves examining the modulation of key signaling pathways, such as those involved in apoptosis, cellular stress responses, and neuro-inflammation, which are known to be affected by other limonoids. biology-journal.org

Receptor Interaction Studies: Investigating potential interactions with neuronal receptors, ion channels, and transporters to explain the compound's potent neurotoxic effects.

Elucidating these fundamental molecular interactions is a critical step toward harnessing this compound as a specific molecular probe for studying complex signaling networks in both healthy and diseased states.

Exploration of Previously Undiscovered Bioactivities of this compound in Diverse in vitro and in vivo Biological Models

The biological activities of this compound have been narrowly defined, focusing primarily on its toxicity. However, the broader family of limonoids, isolated from the genus Melia, exhibits a wide spectrum of pharmacological effects, including anticancer, antiviral, and antibacterial properties. researchgate.netphcogrev.comthepharmajournal.com This suggests that this compound itself may possess a range of undiscovered bioactivities that could be valuable in various research contexts.

Future exploratory studies should include:

Anticancer Screening: Evaluating the cytotoxic and cytostatic effects of this compound against a panel of human cancer cell lines, including those from breast, lung, colon, and liver cancers, where other Melia compounds have shown activity. phcogrev.com

Antiviral Assays: Investigating the potential of this compound to inhibit the replication of various viruses. Extracts from Melia azedarach have demonstrated inhibitory effects against viruses such as Herpes simplex virus (HSV) and Vesicular stomatitis virus (VSV). humanjournals.comthepharmajournal.com

Antimicrobial Testing: Assessing the activity of this compound against a range of pathogenic bacteria and fungi, an area where other constituents of M. azedarach have shown promise. thepharmajournal.com

The table below summarizes known bioactivities of related compounds from the genus Melia, providing a rationale for exploring similar activities in this compound.

BioactivityCompound/ExtractOrganism/ModelReference
Anticancer Melia azedarach ExtractsVarious cancer cell lines (HT-29, MCF-7, HepG-2) phcogrev.com
Antiviral Melia azedarach Leaf ExtractHerpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV) humanjournals.comthepharmajournal.com
Antibacterial Melia azedarach Flower ExtractStaphylococcus aureus thepharmajournal.com
Antifeedant ToosendaninInsect Larvae biology-journal.org
Anti-nephrolithiasis Melia azedarach Aqueous ExtractRat Model thepharmajournal.com

These explorations in diverse in vitro and in vivo models are essential for building a comprehensive profile of this compound's biological effects beyond its established toxicity.

Development of Advanced Delivery Systems for this compound in Laboratory and Preclinical Research Contexts (e.g., nanoparticle formulations for in vitro studies)

The utility of natural compounds in laboratory research is often hampered by issues of poor solubility, stability, and nonspecific delivery. nih.gov Advanced drug delivery systems, particularly nanotechnology-based formulations, offer powerful tools to overcome these limitations in a research setting. saapjournals.orgmdpi.com Developing such systems for this compound would enable more precise and controlled investigations of its effects in biological systems.

Potential delivery systems for research applications include:

Polymeric Nanoparticles: These can encapsulate this compound, enhancing its stability in aqueous culture media and allowing for controlled, sustained release over the course of an experiment. saapjournals.org

Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These systems are particularly useful for delivering lipophilic compounds like this compound. They can improve cellular uptake and allow for the modification of their surface with targeting ligands to direct the compound to specific cell types or subcellular compartments in in vitro studies. researchgate.netnih.gov

Phytosomes: Forming complexes of the natural compound with phospholipids (B1166683) can enhance its bioavailability and stability in experimental models. researchgate.net

The table below outlines various nanocarrier types and their potential benefits for this compound research.

Nanocarrier TypePotential Advantage in Research ContextReference
Polymeric NanoparticlesSustained release for long-term cell culture studies, protection from degradation. saapjournals.org
LiposomesEnhanced delivery of lipophilic compounds, improved cellular uptake, potential for targeted delivery. mdpi.comresearchgate.net
Solid Lipid Nanoparticles (SLNs)High stability, controlled release, suitable for lipophilic molecules. nih.govsaapjournals.org
NanoemulsionsIncreased solubility and bioavailability for in vitro and in vivo models. mdpi.com

By integrating these advanced formulations, researchers can achieve more reliable and reproducible data, facilitating a clearer understanding of this compound's dose-dependent effects and mechanisms. mdpi.com

Integration of this compound Research with Systems Biology and Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) for Holistic Understanding

To move beyond a reductionist view of this compound's effects, a systems biology approach is essential. numberanalytics.comnih.gov This holistic strategy integrates multi-omics data to create a comprehensive picture of the global cellular response to the compound. nih.govresearchgate.net The application of omics technologies can reveal novel mechanisms, identify biomarkers of exposure, and uncover new bioactivities. frontiersin.orgmdpi.com

Key omics approaches for future this compound research include:

Transcriptomics: Using RNA-sequencing to analyze changes in the entire transcriptome of cells or tissues exposed to this compound. This can reveal which genes and signaling pathways are activated or suppressed, providing clues to its mechanism of action. nih.gov

Proteomics: Employing mass spectrometry-based techniques to quantify global changes in protein expression and post-translational modifications. This can help identify direct and indirect protein targets and map the protein interaction networks affected by the compound. nih.gov

Metabolomics: Analyzing the complete set of metabolites in a biological sample to understand how this compound perturbs cellular metabolism. This can highlight disruptions in key metabolic pathways, such as energy production or lipid metabolism. nih.gov

The integration of these datasets provides a powerful, multi-layered view of the compound's impact, enabling the generation of new hypotheses for targeted validation. nih.govmdpi.com

The following table summarizes the application of different omics technologies in the study of this compound.

Omics TechnologyResearch ApplicationPotential InsightsReference
Transcriptomics Analysis of gene expression changes in cells treated with this compound.Identification of regulated genes and pathways; understanding of cellular response to toxicity. mdpi.comnih.gov
Proteomics Global profiling of protein expression and modifications.Discovery of direct binding targets and downstream protein signaling cascades. researchgate.netnih.gov
Metabolomics Profiling of endogenous small-molecule metabolites.Elucidation of metabolic pathways disrupted by this compound exposure. frontiersin.orgnih.gov
Integrated Multi-Omics Combination of transcriptomic, proteomic, and metabolomic data.A holistic view of molecular mechanisms, identification of biomarkers, and prediction of adverse outcomes. numberanalytics.comnih.gov

This systems-level approach is critical for constructing a comprehensive understanding of the intricate biological consequences of exposure to this compound.

Q & A

Q. What emerging technologies could enhance the study of this compound’s environmental persistence?

  • Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) for non-targeted screening of degradation products in soil/water. Combine with metagenomics to assess microbial detoxification pathways. Validate with microcosm studies under controlled temperature/pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.